molecular formula C11H15N7O3 B5803753 6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol

6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol

Cat. No. B5803753
M. Wt: 293.28 g/mol
InChI Key: BEWORRMEYOOQIN-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that include triazines and pyridazinols, known for their diverse chemical reactions and potential applications in various fields due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, cycloalkylation, and nucleophilic substitution reactions, to construct the complex molecular architecture characteristic of triazines and pyridazinols (Gaby et al., 2003).

Molecular Structure Analysis

Structural analyses of similar compounds reveal that triazine derivatives often exhibit planarity due to π-conjugation, contributing to their stability and reactivity. The molecular conformation is frequently determined by intramolecular hydrogen bonding and π-π stacking interactions, which are crucial for the compound's crystal structure (Lu et al., 2004).

Chemical Reactions and Properties

Triazines and related compounds undergo a variety of chemical reactions, including cyclocondensation, thermolysis, and rearrangements. These reactions are instrumental in synthesizing novel derivatives with potential applications in various domains (Dovlatyan et al., 1981).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the compound's molecular structure. For instance, the planarity and hydrogen bonding capacity can affect the compound's solubility and melting point.

Chemical Properties Analysis

The chemical properties of triazines and pyridazinols, including reactivity towards nucleophiles, electrophiles, and radicals, are determined by their functional groups and molecular structure. These compounds typically exhibit significant reactivity due to the presence of multiple reactive sites, enabling a wide range of chemical transformations (Wijtmans et al., 2004).

properties

IUPAC Name

3-[[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O3/c1-17(2)9-12-10(18(3)20-4)14-11(13-9)21-8-6-5-7(19)15-16-8/h5-6H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWORRMEYOOQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3(2H)-one

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